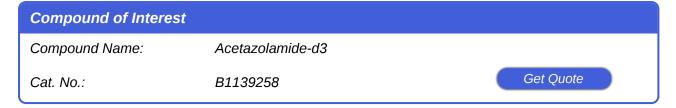


# Chemical and physical properties of Acetazolamide-d3.

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An In-depth Technical Guide to Acetazolamide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the experimental applications, of **Acetazolamide-d3**. This deuterated analog of Acetazolamide serves as a crucial internal standard in pharmacokinetic and metabolic studies.

## **Core Chemical and Physical Properties**

Acetazolamide-d3, the deuterated form of Acetazolamide, is primarily utilized as an internal standard for the quantification of Acetazolamide in biological samples via mass spectrometry.[1] [2] Its physical and chemical characteristics are essential for its application in research and drug development.

Table 1: General and Physical Properties of Acetazolamide-d3



Property	Value	Source
IUPAC Name	N-[5-(aminosulfonyl)-1,3,4- thiadiazol-2-yl]-acetamide- 2,2,2-d3	[1][2]
CAS Number	1189904-01-5	[1][3][4][5]
Molecular Formula	C4H3D3N4O3S2	[1][3][4]
Molecular Weight	225.26 g/mol	[2][4]
Exact Mass	225.0070	[2]
Appearance	Off-White to Pale Yellow Solid; Colorless crystalline solid	[3][5]
Melting Point	258-259 °C	[3]
Boiling Point	514.3 ± 33.0 °C at 760 mmHg (Predicted)	[3]
Density	2.0 ± 0.1 g/cm³ (Predicted)	[3]
Purity	≥98% or ≥99% deuterated forms (d1-d3)	[1][5]

Table 2: Solubility and Storage of Acetazolamide-d3

Property	Details	Source
Solubility	Soluble in DMSO and Methanol.	[1]
Storage Conditions	Short term (days to weeks): Dry, dark, at 0 - 4 °C. Long term (months to years): -20 °C.	[2]
Shipping Conditions	Shipped under ambient temperature as a non-hazardous chemical.	[2]



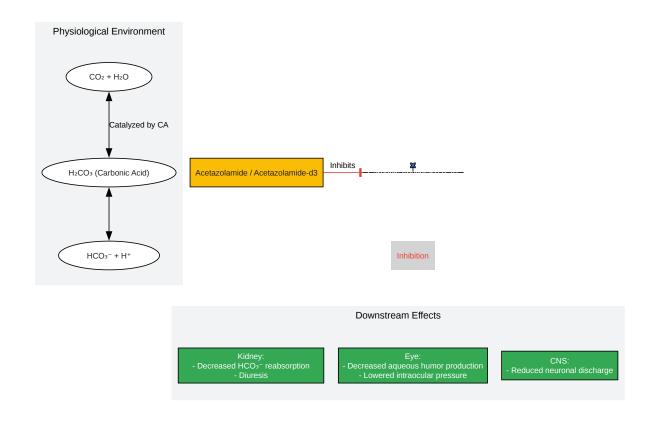
# **Mechanism of Action**

Acetazolamide is a potent inhibitor of the carbonic anhydrase enzyme.[6][7][8] This inhibition is the cornerstone of its therapeutic effects. The mechanism is not competitive.[9] By blocking this enzyme, Acetazolamide prevents the breakdown of carbonic acid, leading to its accumulation. [8] This disrupts the normal balance of bicarbonate and hydrogen ions, affecting various physiological processes.[7]

### **Key Physiological Effects:**

- Renal: In the proximal tubule of the kidney, inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate, sodium, and chloride, resulting in diuresis and alkalinization of the urine.[6][8][9]
- Ocular: It reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[7][9]
- Central Nervous System (CNS): The anticonvulsant activity may be due to direct inhibition of carbonic anhydrase in the CNS.[10] This can retard abnormal and excessive neuronal discharge.[9]
- Respiratory: By inducing metabolic acidosis, it can offset the respiratory alkalosis that occurs
  at high altitudes, aiding in acclimatization.[7][11]





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Caption: Mechanism of Action of Acetazolamide.

# Experimental Protocols Quantification by LC-MS/MS

Acetazolamide-d3 is the preferred internal standard for the accurate quantification of Acetazolamide in biological matrices like human plasma. A validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method provides high sensitivity and rapid analysis. [12]

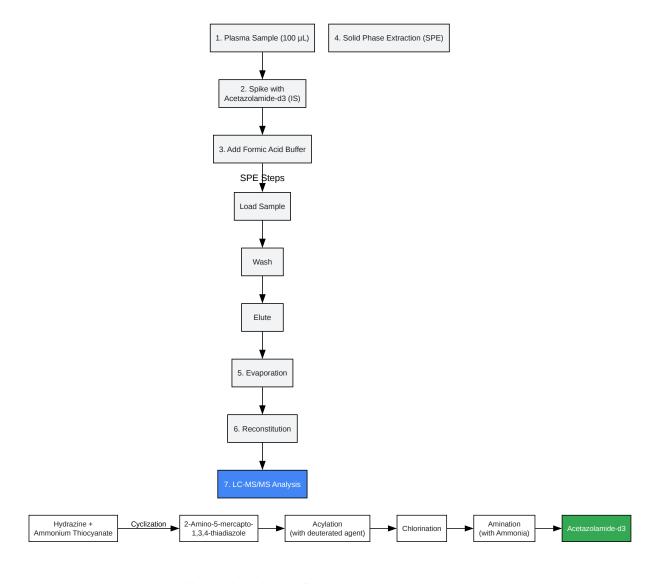
#### **Protocol Outline:**

Sample Preparation:



- $\circ$  To a 100 μL aliquot of human plasma, add 20 μL of **Acetazolamide-d3** internal standard (IS) solution (e.g., 50.0 μg/mL).
- Add 100 μL of 5% formic acid buffer and vortex for 10 seconds.[12]
- Solid Phase Extraction (SPE):
  - Pre-condition a suitable SPE cartridge (e.g., Orochem Celerity Deluxe C18, 30 mg/1 mL)
     with 1.0 mL of methanol, followed by 1.0 mL of water.
  - Load the plasma sample mixture onto the cartridge.
  - Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
  - Elute the analyte and the IS with 1.0 mL of methanol.[12]
- Final Processing:
  - Evaporate the eluent under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue with 500 μL of the mobile phase.[12]
- LC-MS/MS Analysis:
  - Inject the prepared sample into an LC-MS/MS system.
  - Chromatographic Conditions:
    - Column: C18 analytical column.[12]
    - Mobile Phase: Isocratic mixture of 0.1% formic acid buffer and acetonitrile (e.g., 30:70, v/v).[12]
    - Flow Rate: 0.80 mL/min.[12]
  - Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for both Acetazolamide and Acetazolamide-d3.





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